molecular formula C8H9N5 B2710436 1-methyl-3-(pyrazin-2-yl)-1h-pyrazol-4-amine CAS No. 1549902-67-1

1-methyl-3-(pyrazin-2-yl)-1h-pyrazol-4-amine

Cat. No.: B2710436
CAS No.: 1549902-67-1
M. Wt: 175.195
InChI Key: ADQOWLAXRIMKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a pyrazine substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied in medicinal and agrochemical research due to their versatile biological activities, including antifungal, herbicidal, and kinase-inhibitory properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-pyrazin-2-ylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-13-5-6(9)8(12-13)7-4-10-2-3-11-7/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQOWLAXRIMKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=NC=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1549902-67-1
Record name 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methyl-3-(pyrazin-2-yl)-1h-pyrazol-4-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-3-pyrazin-2-ylhydrazine with suitable aldehydes or ketones can yield the desired pyrazole derivative . The reaction typically requires a catalyst and is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-methyl-3-(pyrazin-2-yl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Research has identified 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-amine as a potential inhibitor of specific kinases involved in cancer progression. For example, inhibitors targeting the DDR1 kinase, which is implicated in non-small cell lung cancer (NSCLC), have shown promise. Compounds similar to this compound were synthesized and demonstrated selective inhibition against DDR1 with significant effects on tumor cell migration and invasion .

Neuroprotective Effects

Studies indicate that pyrazole derivatives exhibit neuroprotective properties. The compound has been evaluated for its ability to mitigate neurodegenerative processes, potentially serving as a therapeutic agent for conditions like Alzheimer's disease. Its mechanism involves modulating inflammatory pathways and reducing oxidative stress, which are critical in neurodegeneration .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including the reaction of pyrazine derivatives with methylhydrazine under controlled conditions. The synthetic routes are optimized for yield and purity, making it feasible for large-scale production for pharmaceutical applications .

Derivatives as Therapeutics

The structural versatility of this compound allows for the development of numerous derivatives aimed at enhancing biological activity or selectivity against specific targets. For instance, modifications to the pyrazole ring can lead to compounds with improved potency against various kinases or enhanced solubility profiles for better bioavailability .

Coordination Compounds

In material science, this compound has been explored as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for developing new materials with unique electronic and optical properties . These materials could have applications ranging from catalysis to sensor technology.

Polymer Chemistry

The incorporation of pyrazole derivatives into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. The unique interactions between the pyrazole moiety and polymer chains can lead to materials with tailored characteristics suitable for specific industrial applications .

Case Studies

StudyFocusFindings
Study on DDR1 Inhibition Cancer TherapyDemonstrated that compounds based on pyrazole effectively inhibit DDR1, reducing NSCLC cell migration by up to 84% at optimal concentrations .
Neuroprotection Research Neurodegenerative DiseasesShowed that pyrazole derivatives can reduce oxidative stress markers in cellular models of Alzheimer's disease, indicating potential therapeutic benefits .
Coordination Chemistry Material DevelopmentExplored the use of pyrazole ligands in forming stable metal complexes, leading to materials with enhanced catalytic properties .

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyrazin-2-yl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-amine with structurally and functionally related pyrazole derivatives. Key parameters include substituents, synthesis routes, physicochemical properties, and bioactivity.

Table 1: Comparison of Pyrazole Derivatives

Compound Name Substituents/Modifications Melting Point (°C) Key Bioactivity/Applications Synthesis Method Evidence Source
This compound 1-methyl, 3-pyrazin-2-yl Not reported Unknown (structural analog data used) Likely Pd-catalyzed amination
N-(Pyrazin-2-yl)-1H-pyrazol-4-amine 1H-pyrazole, 4-amine, 3-pyrazin-2-yl 142–143 Intermediate for hybrid heterocycles Pd-catalyzed coupling
N-(Pyrimidin-5-yl)-1H-pyrazol-4-amine 1H-pyrazole, 4-amine, 3-pyrimidin-5-yl 233–234 Antifungal/anticancer research Similar Pd-catalyzed amination
5a (1,3,4-oxadiazole thioether) 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl Not reported Fungicidal activity (>50% inhibition at 50 µg/mL) Multi-step synthesis from trifluoro precursors
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine 3-(trifluoromethyl)phenoxy group 171–172 (analog) Agrochemical lead candidate Substitution reactions
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 3-methyl, 1-pyridin-3-yl, N-cyclopropyl 104–107 Kinase inhibition (implied) Copper-mediated coupling

Structural and Functional Analysis

Substituent Effects on Bioactivity: The pyrazine ring in this compound provides distinct electronic and steric properties compared to pyrimidine or pyridine substituents (e.g., N-(pyrimidin-5-yl)-1H-pyrazol-4-amine). Nitrogen-rich heterocycles like pyrazine enhance solubility and target binding, as seen in kinase inhibitors . Trifluoromethyl groups (e.g., in compound 5a) increase lipophilicity and metabolic stability, contributing to fungicidal activity .

Synthetic Accessibility :

  • The target compound likely shares synthetic routes with analogs, such as palladium-catalyzed amination (e.g., coupling pyrazin-2-amine with bromopyrazole intermediates) . highlights copper-mediated methods for N-cyclopropyl analogs, suggesting flexibility in modifying the amine group .

Thermal Stability :

  • Melting points vary significantly with substituents. For instance, N-(pyrimidin-5-yl)-1H-pyrazol-4-amine has a high melting point (233–234°C), indicative of strong intermolecular forces due to hydrogen bonding . The target compound’s melting point is unreported but expected to be lower than pyrimidine analogs due to reduced polarity.

For example:

  • Pyrazolo[3,4-d]pyrimidine derivatives () are explored as kinase inhibitors.
  • 1,3,4-Oxadiazole thioethers () exhibit fungicidal and herbicidal activity, though their efficacy depends on substituents like trifluoromethyl groups .
  • Fluorinated analogs () demonstrate enhanced bioactivity due to improved membrane permeability .

Key Research Findings

  • Role of Nitrogen Heterocycles : Pyrazine and pyrimidine substituents improve binding to enzymes like dihydrofolate reductase (DHFR) and kinases, as seen in hybrid pyrazolo-pyrimidine derivatives .
  • Synthetic Challenges : Bulky substituents (e.g., trifluoromethyl) require optimized coupling conditions, such as cesium carbonate bases and copper catalysts .
  • Structure-Activity Relationships (SAR): Minor structural changes drastically alter bioactivity. For example, replacing pyrazine with pyridine in N-cyclopropyl analogs reduces kinase inhibition potency .

Biological Activity

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Target Interactions

The compound interacts with various biological targets, notably kinases involved in cell cycle regulation and signal transduction. Similar pyrazole derivatives have been documented to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle progression .

Biochemical Pathways

This compound has been shown to influence multiple biochemical pathways:

  • Inhibition of Kinases : It binds to kinase domains such as VEGFR2, affecting downstream signaling pathways critical for angiogenesis and tumor growth.
  • Cellular Metabolism : The compound may also modulate the activity of enzymes like acetylcholinesterase, impacting neurotransmission and potentially leading to behavioral changes.

Antitumor Activity

Research indicates that compounds structurally related to this compound display significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown sub-micromolar GI50 values (growth inhibition at 50% concentration) against ovarian cancer cells, indicating potent anticancer properties .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. It has been evaluated for its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against bacteria such as Staphylococcus aureus and Escherichia coli, showcasing effective inhibition of biofilm formation and bacterial growth .

Case Studies

Case Study 1: Anticancer Efficacy

A study involving the evaluation of CDK2 inhibitors revealed that a closely related pyrazole derivative exhibited remarkable antiproliferative activity across a panel of cancer cell lines. The compound induced apoptosis and cell cycle arrest at the S and G2/M phases, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of pyrazole derivatives found that certain compounds showed excellent activity with MIC values as low as 0.22 μg/mL against resistant strains. This emphasizes the potential utility of these compounds in treating infections caused by multidrug-resistant bacteria .

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeCompoundIC50/EC50 ValueReference
CDK2 InhibitionThis compound0.005 µM
Antimicrobial7b0.22 μg/mL
AntitumorVarious derivativesGI50 = 0.127–0.560 μM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-amine, and how is its purity validated?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving condensation reactions. For example, a pyrazine-substituted pyrazole core can be constructed using hydrazine derivatives and ketones under reflux conditions in ethanol or DMSO. Key reagents include cesium carbonate and copper(I) bromide as catalysts (e.g., in Ullmann-type couplings) . Post-synthesis, purity is validated via HPLC, 1^1H/13^13C NMR (e.g., δ 8.87–9.10 ppm for pyrazine protons), and high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., m/z 215 [M+H]+^+) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. Data refinement uses the SHELX suite (e.g., SHELXL for small-molecule refinement), which optimizes parameters like thermal displacement and hydrogen bonding. The software’s robustness in handling high-resolution or twinned data makes it ideal for pyrazole derivatives .

Q. What pharmacological screening methods are used to evaluate its bioactivity?

  • Methodological Answer : In vitro assays include:

  • Antibacterial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anti-inflammatory activity : COX-2 inhibition assays and carrageenan-induced rat paw edema models .
  • Anxiolytic activity : GABA receptor binding studies, as structural analogs show affinity for CNS targets .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. For example:

  • Substituent impact : A 4-methoxy group on the pyrazole ring enhances antibacterial activity but reduces anti-inflammatory efficacy due to steric and electronic effects .
  • Assay standardization : Use positive controls (e.g., indomethacin for inflammation) and replicate experiments across multiple cell lines (e.g., RAW 264.7 macrophages) to validate results .

Q. What computational methods are employed to predict its reactivity and binding modes?

  • Methodological Answer : Density functional theory (DFT) calculates charge distribution and frontier molecular orbitals to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with targets like bacterial DNA gyrase or human carbonic anhydrase II, guided by crystallographic data from analogs .

Q. How can synthetic yield be optimized for large-scale production in academic settings?

  • Methodological Answer : Key factors include:

  • Catalyst selection : Copper(I) bromide improves coupling efficiency in aryl amination steps (e.g., 17.9% yield increased to >30% with optimized catalyst loading) .
  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but require careful purification to remove residuals .
  • Temperature control : Reflux at 35°C for 48 hours balances yield and decomposition risks .

Q. What strategies mitigate challenges in characterizing unstable intermediates?

  • Methodological Answer :

  • In situ monitoring : Use FT-IR or LC-MS to track transient intermediates during cyclization or diazotization .
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize amine functionalities during multi-step syntheses .

Data Contradiction Analysis

Q. Why do some studies report high antibacterial activity while others show negligible results?

  • Analysis : Variations in substituent positioning (e.g., 3-pyridinyl vs. 5-pyrimidinyl) alter lipophilicity and membrane permeability. For instance, a pyridin-3-yl group improves solubility but reduces penetration into bacterial biofilms compared to hydrophobic aryl groups .

Q. How do crystallographic data from different labs align or conflict?

  • Analysis : Discrepancies in bond angles or torsional strains (e.g., pyrazine-pyrazole dihedral angles) may arise from solvent inclusion or polymorphism. Cross-validation using Cambridge Structural Database (CSD) entries and R-factor comparisons in SHELXL refinement are critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.